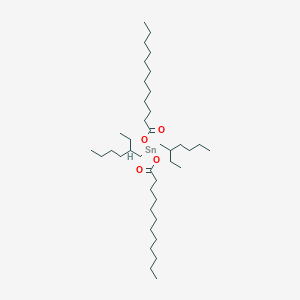
Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane: is an organotin compound characterized by the presence of two dodecanoyloxy groups and two 2-ethylhexyl groups attached to a central tin atom. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(dodecanoyloxy)bis(2-ethylhexyl)stannane typically involves the reaction of tin(IV) chloride with dodecanoic acid and 2-ethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
SnCl4+2C12H24O2+2C8H18O→Sn(C12H23O2)2(C8H17O)2+4HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The reaction is typically carried out in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The dodecanoyloxy and 2-ethylhexyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different functional groups.
科学的研究の応用
Chemistry: Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane is used as a catalyst in various organic reactions, including polymerization and esterification. Its ability to stabilize reactive intermediates makes it valuable in synthetic chemistry.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent
Medicine: Research is ongoing to explore the use of this compound in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for targeted drug delivery.
Industry: In the industrial sector, this compound is used as a stabilizer in the production of polyvinyl chloride (PVC). It helps prevent degradation of the polymer during processing and extends the lifespan of the final product.
作用機序
The mechanism of action of bis(dodecanoyloxy)bis(2-ethylhexyl)stannane involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis in microbial organisms. Additionally, it can inhibit enzyme activity by binding to active sites, thereby preventing the normal function of the enzyme.
類似化合物との比較
Dioctyltin dilaurate: Another organotin compound with similar applications in catalysis and stabilization.
Dibutyltin dilaurate: Used as a catalyst in polyurethane production and as a stabilizer in PVC.
Tributyltin oxide: Known for its antifouling properties in marine paints.
Uniqueness: Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane is unique due to its specific combination of dodecanoyloxy and 2-ethylhexyl groups, which confer distinct chemical and physical properties. Its ability to act as both a catalyst and a stabilizer, along with its potential biological applications, sets it apart from other organotin compounds.
特性
CAS番号 |
111736-39-1 |
|---|---|
分子式 |
C40H80O4Sn |
分子量 |
743.8 g/mol |
IUPAC名 |
[dodecanoyloxy-bis(2-ethylhexyl)stannyl] dodecanoate |
InChI |
InChI=1S/2C12H24O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-4-6-7-8(3)5-2;/h2*2-11H2,1H3,(H,13,14);2*8H,3-7H2,1-2H3;/q;;;;+2/p-2 |
InChIキー |
DSTSUCZLXMPGKD-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCC(=O)O[Sn](CC(CC)CCCC)(CC(CC)CCCC)OC(=O)CCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)
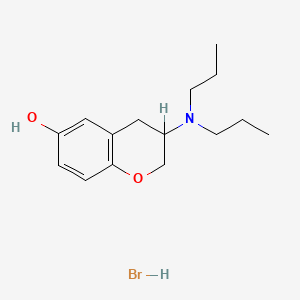
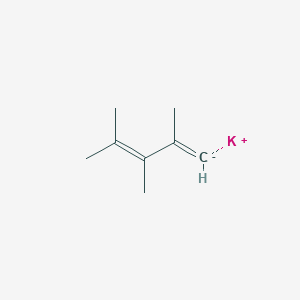
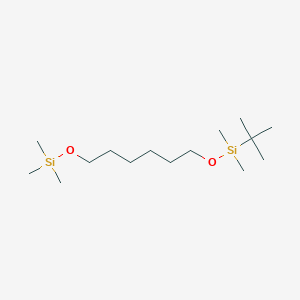
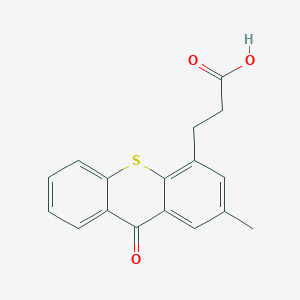
![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)

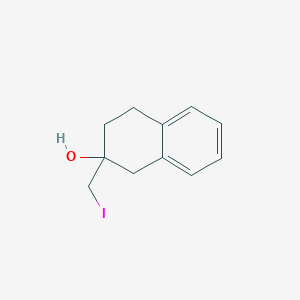
![5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14319216.png)
